2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound with complex structural characteristics and potential applications in various scientific fields. This compound combines elements from multiple functional groups, making it intriguing for research in chemistry, biology, and potentially medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be approached through several synthetic routes. A common method involves the reaction of 2-chlorobenzoyl chloride with 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline under controlled conditions.
Reaction Conditions:
Solvent: A polar aprotic solvent such as dichloromethane.
Temperature: Typically maintained at 0-5°C initially, followed by gradual warming to room temperature.
Catalysts: Presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and ensuring efficient purification processes. The use of automated reactors and continuous flow systems can enhance the yield and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo redox reactions under specific conditions.
Addition Reactions: Reagents can add across the double bonds present in the tetrahydroquinoline moiety.
Nucleophiles: Such as amines or thiols for substitution.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Major Products: The major products of these reactions typically involve the modification of the quinoline ring or the replacement of the chloro group, resulting in derivatives that can be further analyzed for their properties.
Scientific Research Applications
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has significant applications in various research domains:
Chemistry: As an intermediate in organic synthesis and material science.
Biology: Potential use in studying cell signaling pathways and enzyme inhibition.
Medicine: Investigated for its pharmacological properties, particularly in targeting specific molecular pathways.
Industry: Possible applications in developing new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the sulfonyl group may play a crucial role in binding to active sites, thereby inhibiting enzyme function.
Pathways: The compound might influence various biological pathways, including those related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique compared to other compounds due to its specific functional groups and structural arrangement.
Similar Compounds:2-chloro-N-(1-ethylsulfonylphenyl)benzamide: Similar but differs in the position of the sulfonyl group.
1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline: Lacks the benzamide moiety but shares the quinoline structure.
Chloroquinolines: General category with varying substituents on the quinoline ring.
This uniqueness allows for distinct interactions and applications, setting it apart in both research and potential therapeutic uses.
Properties
IUPAC Name |
2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-25(23,24)21-11-5-6-13-12-14(9-10-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRFPRLALIXRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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